molecular formula C39H48O13 B161448 [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate CAS No. 284672-76-0

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate

Cat. No. B161448
M. Wt: 724.8 g/mol
InChI Key: FKDZVYSKSQDUKG-IRKKXACWSA-N
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Description

This usually involves identifying the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound and the lengths and types of chemical bonds.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, etc.


Scientific Research Applications

Cyclization and Rearrangements

One area of scientific research involving this compound focuses on cyclization and rearrangements. A study by Ungur, Barba, Malinovskii, and Vlad (1988) explored the dehydration of a related compound, leading to the formation of hydrocarbons with new carbon skeletons, illustrating the complex chemical transformations this class of compounds can undergo (Ungur et al., 1988).

Diterpenoids from Taxus Cuspidata

Research by Shi, Oritani, Sugiyama, Murakami, and Horiguchi (1999) identified new bicyclic taxane diterpenes from the needles of Japanese yew, Taxus cuspidata. These compounds, including variants similar to the specified compound, show the diversity and potential utility of these diterpenoids (Shi et al., 1999).

Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates

Marchionni and Vogel (2001) developed a non-iterative method for the asymmetric synthesis of complex bicyclic and tricyclic polypropanoates, demonstrating advanced synthetic techniques that could be applicable to the synthesis of complex molecules like the specified compound (Marchionni & Vogel, 2001).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves speculating on possible future research directions, such as potential applications of the compound, areas of its chemistry that need further exploration, etc.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a detailed analysis, you may need to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about many different compounds, including their properties, uses, safety information, and much more. If the compound is novel or not widely studied, experimental studies may be needed to gather this information. Please consult with a qualified professional or researcher for more specific information.


properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDZVYSKSQDUKG-IRKKXACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Deacetyltaxuspine X

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Reactant of Route 2
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Reactant of Route 3
Reactant of Route 3
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Reactant of Route 4
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Reactant of Route 5
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Reactant of Route 6
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate

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